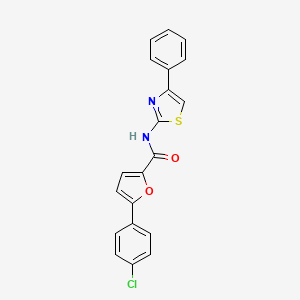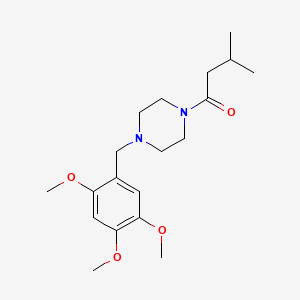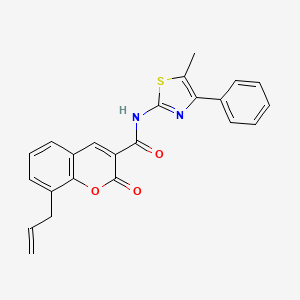
2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline
Vue d'ensemble
Description
2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline, also known as CEP-33779, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been found to have significant effects on various biological processes, making it a promising candidate for further research.
Mécanisme D'action
2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline is a selective inhibitor of the NF-κB pathway, which is involved in the regulation of various biological processes, including inflammation, cell survival, and immune response. By inhibiting this pathway, 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline can modulate the expression of various genes and proteins, leading to the observed biological effects.
Biochemical and Physiological Effects:
2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline has been found to have significant effects on various biological processes, including cell proliferation, apoptosis, inflammation, and immune response. In cancer research, 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline has been found to inhibit the growth of tumor cells and induce apoptosis, while in inflammatory disorders, it has been found to reduce inflammation and improve symptoms. Furthermore, 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline in lab experiments is its selectivity for the NF-κB pathway, which allows for specific modulation of this pathway without affecting other biological processes. However, one limitation is that 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline may have off-target effects that could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline. One potential area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential therapeutic applications of 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline in other diseases, such as cardiovascular disease and metabolic disorders. Furthermore, the mechanisms underlying the neuroprotective effects of 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline could be further elucidated, leading to the development of new treatments for neurodegenerative disorders.
Applications De Recherche Scientifique
2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer research, 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline has been found to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer treatment. Inflammatory disorders such as arthritis and colitis have also been studied, with 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline showing anti-inflammatory effects. Furthermore, 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-15-7-11-17(12-8-15)21-19-5-3-4-6-20(19)23-22(24-21)18-13-9-16(2)10-14-18/h7-14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEUNMSGJUWQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=C2CCCC3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzoylamino)-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3479283.png)
![N-phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3479291.png)
![5-(4-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B3479310.png)




![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzonitrile](/img/structure/B3479352.png)

![2-[4-oxo-4-(10H-phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3479359.png)
![2-(4-ethoxy-3-methoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B3479362.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3479370.png)
![2-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3479378.png)
